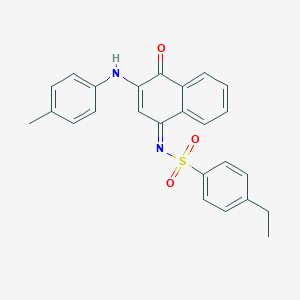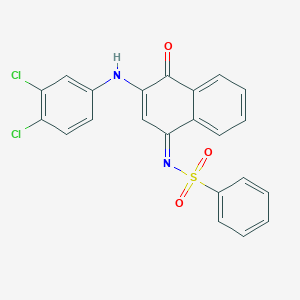![molecular formula C25H21NO3S2 B281364 2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281364.png)
2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a synthetic compound with potential applications in scientific research. It is commonly referred to as DMSON and belongs to the class of naphthalene sulfonamide derivatives. DMSON has been found to possess interesting biochemical and physiological properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of DMSON is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. DMSON has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the anticancer activity of DMSON. DMSON has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMSON has been found to have several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. DMSON has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, DMSON has been found to inhibit the growth of certain bacteria and fungi, suggesting potential antimicrobial applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSON has several advantages for use in lab experiments. It is a synthetic compound with high purity, which allows for consistent and reproducible results. DMSON is also relatively stable and can be stored for extended periods of time. However, DMSON has some limitations for use in lab experiments. It is a relatively new compound, and its properties and applications are still being explored. Additionally, DMSON may have limited solubility in certain solvents, which may affect its ability to be used in certain assays.
Direcciones Futuras
There are several future directions for research on DMSON. One potential direction is to investigate its potential as an anticancer agent in vivo, using animal models. Another direction is to explore its potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases such as arthritis. Additionally, further research is needed to elucidate the mechanism of action of DMSON and to identify its molecular targets.
Métodos De Síntesis
The synthesis of DMSON involves the reaction of 3-[(4-methylphenyl)sulfanyl]-1-(2-naphthyl)prop-2-en-1-one and benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting product is purified by column chromatography. This method has been reported to yield DMSON in good yields and high purity.
Aplicaciones Científicas De Investigación
DMSON has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. DMSON has also been found to possess anti-inflammatory, antioxidant, and antimicrobial properties.
Propiedades
Fórmula molecular |
C25H21NO3S2 |
|---|---|
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
(NE)-2,5-dimethyl-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C25H21NO3S2/c1-16-9-12-19(13-10-16)30-23-15-22(20-6-4-5-7-21(20)25(23)27)26-31(28,29)24-14-17(2)8-11-18(24)3/h4-15H,1-3H3/b26-22+ |
Clave InChI |
ZFRALANELFGRLF-XTCLZLMSSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=C(C=CC(=C3)C)C)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=CC(=C3)C)C)C4=CC=CC=C4C2=O |
SMILES canónico |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=C(C=CC(=C3)C)C)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281303.png)
![N-[(1Z)-3-[(4-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B281305.png)


![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)